molecular formula C15H22Cl2N2O B3939793 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride

3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride

Cat. No. B3939793
M. Wt: 317.3 g/mol
InChI Key: OIQORLAHCIRZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride, also known as AZP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. AZP is a member of the amide class of compounds and has been shown to exhibit promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is not fully understood. However, it is believed to act as a modulator of the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to enhance the activity of GABA receptors, leading to an overall inhibitory effect on the nervous system.
Biochemical and Physiological Effects
3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation. Additionally, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is its reproducibility in the laboratory. The synthesis method has been optimized for high yield and purity, making it a reliable compound for research studies. Additionally, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to exhibit a wide range of pharmacological effects, making it a versatile compound for use in various research applications.
However, one limitation of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety profile in humans. Additionally, the exact mechanism of action of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride. One area of interest is its potential role in the treatment of neuropathic pain. 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to exhibit analgesic effects in animal models, and further research is needed to determine its efficacy in humans. Additionally, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride may have a potential role in the treatment of epilepsy, as it has been shown to exhibit anticonvulsant effects in animal models.
Another potential future direction for research on 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is its potential use as a modulator of the immune system. 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to reduce the release of pro-inflammatory cytokines, suggesting that it may have a potential role in the treatment of autoimmune diseases.
Conclusion
In conclusion, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride, or 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. While further research is needed to determine its safety profile and exact mechanism of action, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has the potential to be a versatile compound for use in various research applications.

Scientific Research Applications

3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been the subject of several research studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. Additionally, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to have a potential role in the treatment of neuropathic pain and epilepsy.

properties

IUPAC Name

3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O.ClH/c16-13-7-3-4-8-14(13)17-15(19)9-12-18-10-5-1-2-6-11-18;/h3-4,7-8H,1-2,5-6,9-12H2,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQORLAHCIRZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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